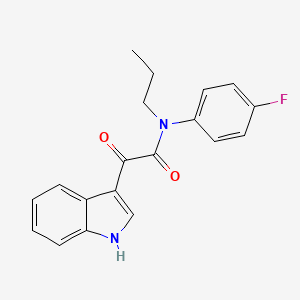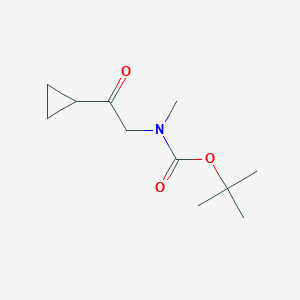
Tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate is a chemical compound with the molecular formula C10H17NO3 . It is also known by other names such as tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate .
Molecular Structure Analysis
The molecular structure of Tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate consists of a carbamate group (N-CO-O) attached to a tert-butyl group and a 2-cyclopropyl-2-oxoethyl group . The InChI code for this compound isInChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3. Physical And Chemical Properties Analysis
Tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate is a compound with a molecular weight of 199.2469 . It is a member of the tert-butyl carboxylates that contain a tert-butyl group attached to the carboxyl group. It is highly hydrophobic and insoluble in water.Aplicaciones Científicas De Investigación
Environmental and Health Impact of Ethers as Fuel Additives
Research by Dekant et al. (2001) summarizes the toxicokinetics and biotransformation of methyl-tert.butyl ether (MTBE), ethyl-tert.butyl ether (ETBE), and tert.amyl-methyl ether (TAME) in rats and humans. These ethers, used as gasoline additives, show rapid uptake and clearance in both species, with differences in biotransformation pathways suggesting minimal formation of toxic metabolites. This study is crucial for understanding the environmental and health impacts of such compounds, which share functional groups with the target compound (Dekant, Bernauer, Rosner, & Amberg, 2001).
Biotransformation and Exposure Monitoring
Another study on human biomonitoring of lysmeral, a fragrance chemical structurally related to ethers and carbamates, by Scherer et al. (2020) developed a method for analyzing metabolites in urine samples, highlighting the biotransformation and exposure monitoring of synthetic compounds. This research provides insights into methodologies that could apply to monitoring exposure and biotransformation products of Tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate in human subjects (Scherer, Petreanu, Weber, Scherer, Pluym, & Kolossa-Gehring, 2020).
Toxicokinetics and Acute Effects of ETBE
The study by Nihlen, Löf, and Johanson (1998) on controlled ethyl tert-butyl ether (ETBE) exposure evaluates acute effects and toxicokinetics in humans, offering valuable data on ethers' safety profile and biological impact. Such information could guide research on similar compounds regarding their interaction with biological systems and potential risks (Nihlen, Löf, & Johanson, 1998).
Dissolution of Bile Duct Stones
A therapeutic application of methyl‐tert‐butyl‐ether (MTBE) for treating bile duct stones, as reported by Neoptolemos et al. (1990), demonstrates the use of ethers for medical procedures beyond their traditional applications. This research might inspire the exploration of Tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate for similar or related therapeutic uses, highlighting the versatility of such compounds (Neoptolemos, Hall, O'connor, Murray, & Carr‐Locke, 1990).
Occupational Exposure and Safety
Research on occupational exposure to MTBE at an oil refinery by Perbellini et al. (2003) addresses the need for monitoring and mitigating risks associated with handling ethers in industrial settings. This study underscores the importance of safety protocols and exposure limits for compounds like Tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate in occupational environments (Perbellini, Pasini, Prigioni, & Rosina, 2003).
Safety And Hazards
The safety information for Tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12(4)7-9(13)8-5-6-8/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTUXJUMVZNDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate | |
CAS RN |
2007473-10-9 |
Source


|
| Record name | tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

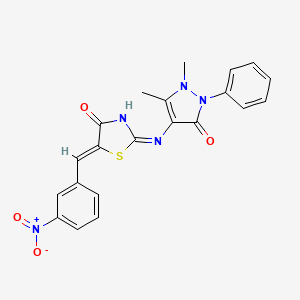
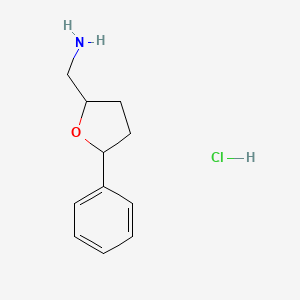
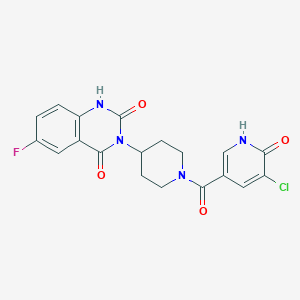
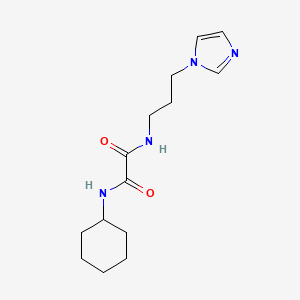
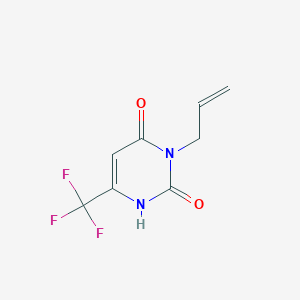
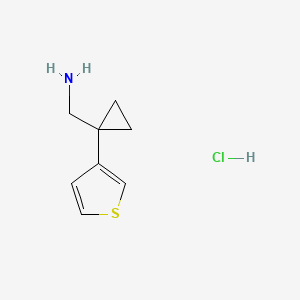
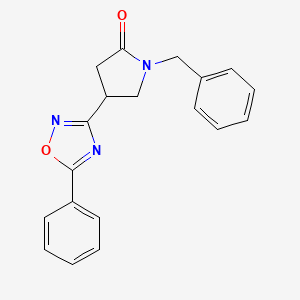
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2751199.png)
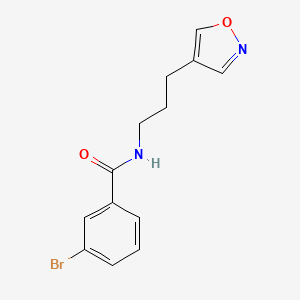
![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2751202.png)
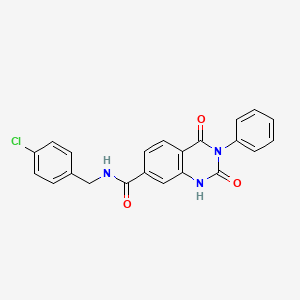
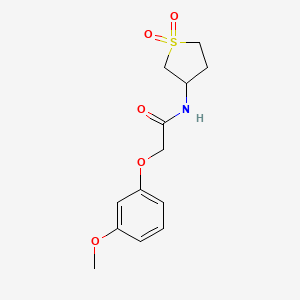
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2751209.png)
